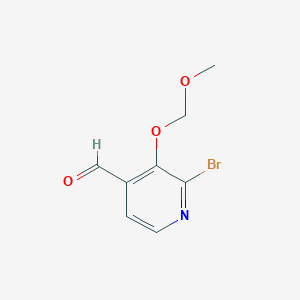

2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde

Description

Propriétés

Formule moléculaire |

C8H8BrNO3 |

|---|---|

Poids moléculaire |

246.06 g/mol |

Nom IUPAC |

2-bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde |

InChI |

InChI=1S/C8H8BrNO3/c1-12-5-13-7-6(4-11)2-3-10-8(7)9/h2-4H,5H2,1H3 |

Clé InChI |

KZSZCKIVIREPLX-UHFFFAOYSA-N |

SMILES canonique |

COCOC1=C(C=CN=C1Br)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of 2-Bromo-3-(methoxymethoxy)pyridine

The initial step toward the target compound involves the preparation of 2-bromo-3-(methoxymethoxy)pyridine , which is a key intermediate. According to patent CN105017136A, the synthesis proceeds through two main stages:

Step 1: Preparation of 2-Bromo-3-hydroxypyridine

- An aqueous sodium hydroxide solution is cooled to between -10°C and 0°C using an ice-salt bath.

- Liquid bromine is added dropwise into this cooled solution.

- 3-Hydroxypyridine is dissolved in aqueous sodium hydroxide and then added dropwise into the bromine solution while maintaining the temperature at 10-15°C.

- The mixture is stirred at room temperature for 2.5 to 3 hours.

- The pH is adjusted to neutral (pH 7) using acid.

- The crude product is recrystallized to obtain 2-bromo-3-hydroxypyridine.

Step 2: Conversion to 2-Bromo-3-Methoxypyridine

- Sodium is added to methanol and heated under reflux.

- 2-Bromo-3-hydroxypyridine is introduced as a dimethylformamide (DMF) solution into the refluxing mixture.

- The reaction mixture is stirred for 10-15 minutes.

- Most of the methanol is removed by vacuum distillation.

- Methyl iodide is added, and the mixture is stirred overnight at room temperature.

- DMF is removed under vacuum.

- The residue is extracted with diethyl ether, washed twice with saturated aqueous sodium chloride solution, dried, and distilled to yield 2-bromo-3-methoxypyridine.

This method is characterized by mild reaction conditions, relatively short synthetic routes, and high yields, making it efficient for preparing the methoxy-substituted bromopyridine intermediate.

Introduction of the Methoxymethoxy Protecting Group at C-3

Although the patent above describes methoxy substitution, the protection of the hydroxyl group as a methoxymethyl (MOM) ether to form 3-(methoxymethoxy) substitution is a common protecting strategy in pyridine chemistry. This typically involves:

- Reacting the hydroxyl group with chloromethyl methyl ether or methoxymethyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) or sodium hydride.

- The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperature (0°C to room temperature).

- The MOM protection prevents unwanted side reactions during subsequent functionalization steps.

While direct literature for this exact step on this compound is limited in the search results, this approach is standard in pyridine chemistry and can be inferred as the method for introducing the methoxymethoxy group on the 3-position hydroxyl[general organic synthesis knowledge].

Formylation to Introduce the Aldehyde Group at C-4

The introduction of the aldehyde group at the 4-position of the pyridine ring to form 2-bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde can be achieved via directed lithiation followed by formylation:

- Treatment of 2-bromo-4-methoxypyridine with a strong, non-nucleophilic base such as lithium tetramethylpiperidide (LTMP) at low temperature induces lithiation at the 3-position or 4-position depending on substituents.

- Subsequent quenching with an electrophile such as dimethylformamide (DMF) introduces the aldehyde group at the lithiated position.

- This method was demonstrated by Arkat-USA research, where treatment of 2-bromo-4-methoxypyridine with LTMP followed by DMF yielded the corresponding aldehyde with good yields (~70% overall yield after reduction and further transformations).

This lithiation and formylation strategy is adaptable to the methoxymethoxy protected derivative, enabling selective introduction of the aldehyde group at the 4-position.

Summary Data Table of Preparation Steps

Research Discoveries and Observations

- The bromination step benefits from controlled temperature and pH to avoid over-bromination or degradation of the pyridine ring.

- The methylation step using sodium in methanol followed by methyl iodide alkylation is efficient for converting hydroxyl to methoxy groups.

- The methoxymethyl protection is crucial to stabilize the hydroxyl function during subsequent lithiation and formylation steps.

- Directed lithiation with LTMP is a powerful tool for regioselective functionalization of pyridines, enabling introduction of aldehyde groups with good selectivity and yield.

- The combination of these steps allows for modular synthesis of complex pyridine derivatives with multiple functional groups.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3-(methoxymethoxy)isonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium or CrO3 in the presence of sulfuric acid (H2SO4).

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2-bromo-3-(methoxymethoxy)isonicotinic acid.

Reduction: 2-bromo-3-(methoxymethoxy)isonicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Bromo-3-(methoxymethoxy)isonicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It may be used in the production of specialty chemicals and as a precursor for agrochemicals and dyes

Mécanisme D'action

The mechanism of action of 2-bromo-3-(methoxymethoxy)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The methoxymethoxy group may enhance the compound’s solubility and stability, facilitating its interaction with biological targets .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Key Pyridine Derivatives

Key Observations :

- Substituent Effects :

- The MOM group in the target compound improves steric protection and solubility compared to the methyl group in 2-bromo-3-methylpyridine, which is simpler but less reactive in coupling reactions .

- The trifluoromethyl (CF₃) group in 2-bromo-3-(trifluoromethyl)isonicotinaldehyde introduces strong electron-withdrawing effects, enhancing electrophilicity at the aldehyde position for nucleophilic additions .

Table 2: Reactivity Comparison

Key Findings :

- The target compound’s aldehyde group enables versatile transformations, such as imine formation with amines (e.g., 3-chloro-4-fluoroaniline) to generate intermediates for antitumor agents .

- In contrast, 2-bromo-3-methylpyridine’s lack of an aldehyde limits its utility to simpler substitutions or couplings, often requiring additional steps to introduce functional groups .

Activité Biologique

2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a methoxymethoxy group, and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in synthesizing biologically active molecules.

The molecular formula of this compound is C₈H₈BrNO₃. Its structure can be described as follows:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Bromine Substitution : A bromine atom at the 2-position of the pyridine ring.

- Methoxymethoxy Group : A methoxymethoxy substituent at the 3-position.

- Aldehyde Group : An aldehyde group at the 4-position.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of various pyridine derivatives, including compounds structurally related to this compound. For instance, derivatives with aryl groups have shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae . The inhibition zones observed in these studies suggest that structural modifications can enhance antibacterial properties.

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| Standard Drug (Amoxiclav) | 24 | Staphylococcus aureus |

| This compound | TBD | TBD |

| Derivative with Ar = Biphenyl | 22 | Staphylococcus aureus |

| Derivative with Ar = 4-FPh | 22 | Pseudomonas aeruginosa |

Cytotoxicity Studies

Cytotoxicity assays are essential to evaluate the safety profile of new compounds. In studies involving various pyridine derivatives, some compounds were found to exhibit low cytotoxicity against human cell lines, indicating a favorable therapeutic index. For example, certain derivatives of related compounds showed no toxicity at concentrations up to 200 µM when tested on HeLa cells .

Mechanistic Insights

Understanding the biological mechanisms underlying the activity of this compound is crucial for its development as a therapeutic agent. Interaction studies have indicated that this compound may interact with key biomolecules such as proteins and nucleic acids, potentially influencing pathways involved in cell signaling and metabolism .

Case Studies

- Antibacterial Activity : A study demonstrated that a series of pyridine derivatives exhibited varying degrees of antibacterial activity against multiple strains of bacteria. The compound's structure significantly influenced its efficacy .

- Cytotoxicity Assessment : Another investigation into related compounds highlighted their low cytotoxicity across different cell lines, suggesting that modifications to the pyridine structure could enhance therapeutic applications while minimizing adverse effects .

Q & A

Q. 1.1. What are the critical steps in synthesizing 2-bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde?

The synthesis involves two key reactions:

- MOM Protection : Treatment of 2-bromo-3-hydroxypyridine with methoxymethyl chloride (MOMCl) and t-BuOK in THF to introduce the MOM protecting group .

- Formylation : Reaction of the MOM-protected intermediate with ethyl formate and lithium diisopropylamide (LDA) in THF at −78°C to install the aldehyde group .

Methodological Tip : Monitor reaction progress via TLC or NMR to confirm MOM group stability and aldehyde formation.

Q. 1.2. How should researchers characterize the aldehyde functionality in this compound?

- NMR Spectroscopy : The aldehyde proton appears as a singlet near δ 10 ppm in NMR.

- IR Spectroscopy : A strong C=O stretch around 1700–1720 cm confirms the aldehyde group .

- Derivatization : React with hydroxylamine to form an oxime derivative (melting point analysis or LC-MS validation).

Advanced Questions: Reaction Optimization and Mechanistic Insights

Q. 2.1. How can researchers optimize the Suzuki cross-coupling of this compound with boronic acids?

Key parameters include:

- Catalyst System : Use Pd(dba) with tricyclohexylphosphine for enhanced stability and activity .

- Base : Tripotassium phosphate in dioxane ensures efficient transmetallation.

- Temperature : Reactions typically proceed at 80–100°C under inert atmosphere.

Troubleshooting : Low yields may arise from boronic acid impurities (purify via recrystallization) or moisture (use anhydrous solvents).

Q. 2.2. What side reactions occur during MOM deprotection, and how can they be mitigated?

- Common Side Reaction : Acidic cleavage of the MOM group (e.g., with TFA/DCM) may lead to aldehyde oxidation or pyridine ring protonation .

- Mitigation Strategies :

- Use milder acids (e.g., HCl in dioxane/water) at 0°C.

- Monitor reaction progress via NMR to detect residual MOM groups.

Q. 2.3. How to resolve contradictory data in formylation reactions (e.g., unexpected byproducts)?

- Byproduct Analysis : Aldol condensation of the aldehyde under basic conditions (e.g., LDA) can occur if temperature control fails.

- Preventive Measures :

- Strictly maintain −78°C during LDA addition.

- Quench excess base with ammonium chloride immediately after formylation.

Experimental Design and Data Analysis

Q. 3.1. What analytical techniques are recommended for assessing MOM group stability during synthesis?

- FTIR : Monitor the C-O-C stretch (∼1100 cm) of the MOM group.

- NMR : Check for the characteristic MOM methylene protons (δ 4.5–5.0 ppm as a singlet) .

Q. 3.2. How to design a kinetic study for the Suzuki cross-coupling reaction?

- Variable Testing : Vary catalyst loading (0.5–5 mol%), temperature (60–120°C), and base (KCO vs. KPO).

- Data Collection : Use GC-MS or HPLC to track reactant consumption and product formation at timed intervals.

- Mechanistic Insight : Perform Hammett plots with substituted boronic acids to assess electronic effects .

Advanced Purification Challenges

Q. 4.1. What chromatographic methods are effective for purifying this compound?

- Normal-Phase SiO Chromatography : Use hexane/ethyl acetate (3:1) to separate aldehyde derivatives.

- Reverse-Phase HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for high-purity isolation.

Q. 4.2. How to handle hygroscopicity issues during storage?

- Storage Conditions : Store under argon at −20°C in amber vials with molecular sieves (3Å).

- Quality Control : Periodically check water content via Karl Fischer titration.

Safety and Handling

Q. 5.1. What safety precautions are critical when handling LDA in the formylation step?

- Protocol : Add LDA dropwise to THF at −78°C to prevent exothermic decomposition.

- Quenching : Use isopropanol followed by aqueous NHCl to neutralize residual LDA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.